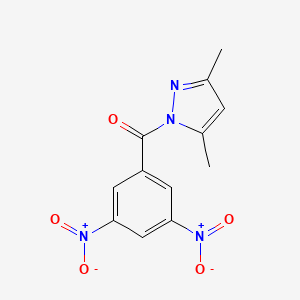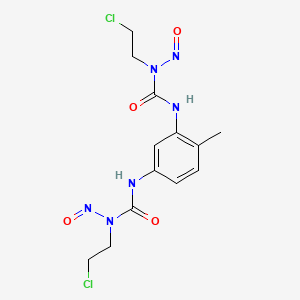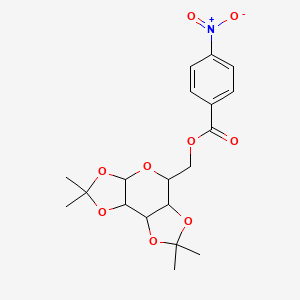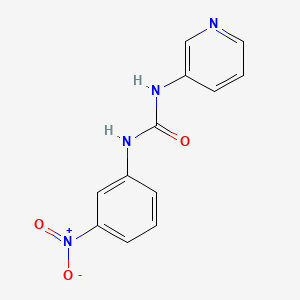
Cyclohexylamine salt of 2,4-thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine salt of 2,4-thiazolidinedione is a compound that combines cyclohexylamine and 2,4-thiazolidinedione. Cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂, while 2,4-thiazolidinedione is a heterocyclic compound with the formula C₃H₃NO₂S. The combination of these two compounds results in a salt that has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylamine salt of 2,4-thiazolidinedione typically involves the reaction of cyclohexylamine with 2,4-thiazolidinedione. This reaction can be carried out under various conditions, including:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be scaled up for large-scale production.
Purification Techniques: Methods such as crystallization, filtration, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine salt of 2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the thiazolidinedione ring or the cyclohexylamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of thiazolidine derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Cyclohexylamine salt of 2,4-thiazolidinedione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antidiabetic agent and in the treatment of other metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexylamine salt of 2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. For example:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound can act as an agonist of PPARγ, which plays a role in regulating glucose and lipid metabolism.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohexylamine salt of 2,4-thiazolidinedione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, including pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Cyclohexylamine Derivatives: Other derivatives of cyclohexylamine may have different pharmacological or industrial applications.
Uniqueness
The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications
Properties
CAS No. |
74008-02-9 |
|---|---|
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
cyclohexanamine;1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H13N.C3H3NO2S/c7-6-4-2-1-3-5-6;5-2-1-7-3(6)4-2/h6H,1-5,7H2;1H2,(H,4,5,6) |
InChI Key |
LGPHXWSXOZSHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1C(=O)NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


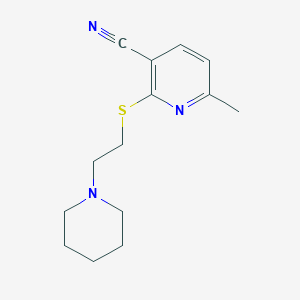
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
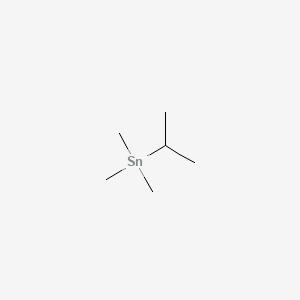
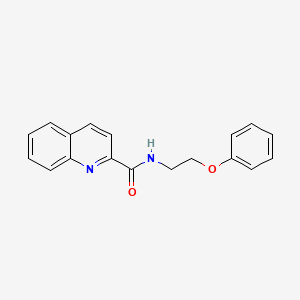
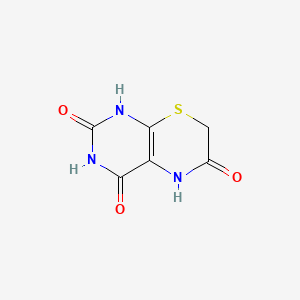
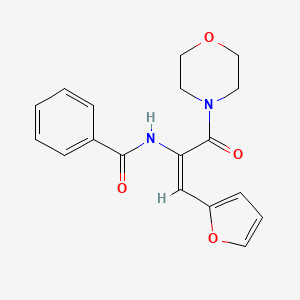
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

